N-(13C6-Phenyl)-2-naphthylamine
Description
Contextualization of Isotopic Labeling Strategies in Mechanistic Studies
Isotopic labeling is a cornerstone of mechanistic studies in chemistry and biology. nih.govbohrium.com By introducing a "heavy" isotope, such as ¹³C, deuterium (B1214612) (²H), or nitrogen-15 (B135050) (¹⁵N), into a molecule, researchers can follow the transformation of that specific part of the molecule through a reaction or metabolic pathway. nih.govbohrium.com This allows for the elucidation of reaction intermediates, the determination of bond cleavage and formation events, and the mapping of metabolic networks. nih.govslideshare.net
The choice of isotope and the position of labeling are critical and depend on the specific research question. For instance, labeling with an isotope that is part of a bond expected to break can provide direct evidence for the mechanism of that bond cleavage. This approach has been instrumental in understanding a wide range of chemical reactions, from fundamental organic transformations to complex enzymatic processes. nih.govbohrium.com
Overview of Stable Isotope-Labeled Aromatic Amines in Research
Aromatic amines are a class of compounds with significant industrial and biological relevance. Some are essential components in the synthesis of pharmaceuticals and agrochemicals, while others are known or suspected carcinogens. uzh.chnih.gov Understanding the metabolism and mechanism of action of these compounds is therefore of paramount importance.
Stable isotope-labeled aromatic amines have proven to be invaluable tools in this context. They are used extensively in:
Metabolism Studies: To trace the biotransformation of aromatic amines in living organisms and identify their metabolites.
Toxicology Research: To investigate the mechanisms by which aromatic amines exert their toxic and carcinogenic effects, including the formation of DNA and protein adducts. uzh.ch
Environmental Fate Studies: To track the degradation and transformation of aromatic amine pollutants in the environment.
The use of stable isotopes in these studies offers several advantages, including enhanced sensitivity and the ability to distinguish between the administered compound and endogenous molecules. nih.gov
Rationale for Employing N-(13C6-Phenyl)-2-naphthylamine as a Research Probe
N-phenyl-2-naphthylamine is an aromatic amine that has been used as an antioxidant in the rubber industry. uzh.chnih.gov However, it is also known to be metabolized in the body to 2-naphthylamine (B18577), a potent human bladder carcinogen. uzh.chnih.gov This metabolic activation is a critical step in its toxicity.
The use of this compound as a research probe is specifically designed to investigate the fate of the phenyl group during this metabolic process. By labeling the phenyl ring with ¹³C, researchers can unequivocally determine whether this part of the molecule is involved in the formation of reactive intermediates or adducts. This level of detail is crucial for a complete understanding of the compound's mechanism of action.
The primary analytical techniques used to detect and quantify ¹³C-labeled compounds are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods can distinguish between the labeled and unlabeled forms of the molecule, providing precise information about the pathways of its transformation.
Scope and Objectives of Research Utilizing this compound
Research employing this compound is typically focused on elucidating the metabolic pathways and toxicological mechanisms of N-phenyl-2-naphthylamine. The key objectives of such studies often include:
Tracing Metabolic Pathways: Determining the specific enzymatic reactions involved in the metabolism of N-phenyl-2-naphthylamine and identifying all resulting metabolites.
Quantifying Metabolite Formation: Measuring the extent to which N-phenyl-2-naphthylamine is converted to 2-naphthylamine and other metabolites.
Investigating Adduct Formation: Identifying and quantifying the formation of covalent adducts between metabolites of N-phenyl-2-naphthylamine and biological macromolecules such as DNA and proteins. uzh.ch
Elucidating Reaction Mechanisms: Gaining a detailed understanding of the chemical steps involved in the metabolic activation and detoxification of N-phenyl-2-naphthylamine.
By achieving these objectives, researchers can better assess the risks associated with exposure to N-phenyl-2-naphthylamine and develop strategies to mitigate its harmful effects.
Properties
Molecular Formula |
C₁₀¹³C₆H₁₃N |
|---|---|
Molecular Weight |
225.24 |
Synonyms |
2-(Phenylamino)naphthalene-13C6; 2-Anilinonaphthalene-13C6; 2-Naphthylphenylamine-13C6; AK 1-13C6; AK 1 (stabilizer)-13C6; Aceto PBN-13C6; _x000B_AgeRite Powder-13C6; Antioxidant 116-13C6; Antioxidant D-13C6; Antioxidant PBN-13C6; _x000B_N-(2-Naphthyl)-N-phenylami |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for N 13c6 Phenyl 2 Naphthylamine
Retrosynthetic Analysis for N-(13C6-Phenyl)-2-naphthylamine Synthesis
A retrosynthetic analysis of this compound deconstructs the molecule into its fundamental building blocks. The primary disconnection occurs at the C-N bond, separating the molecule into a ¹³C₆-labeled phenyl component and a 2-naphthylamine (B18577) moiety. This approach simplifies the synthetic strategy, identifying [¹³C₆]-aniline and 2-naphthylamine as the key precursors. researchgate.net The main challenge then becomes the efficient and high-yielding coupling of these two components.
Precursor Synthesis and ¹³C₆-Labeling of the Phenyl Moiety
The synthesis of the isotopically labeled precursor, [¹³C₆]-aniline, is a critical step. This process is followed by the formation of the C-N bond to assemble the final product.
The preparation of [¹³C₆]-aniline typically starts from a commercially available, uniformly ¹³C-labeled benzene (B151609) derivative. nih.gov A common route involves the nitration of [¹³C₆]-benzene using a mixture of nitric acid and sulfuric acid to produce [¹³C₆]-nitrobenzene. youtube.com Subsequently, the nitro group is reduced to an amine. Several reduction methods can be employed, including catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like iron in acetic acid or stannous chloride. youtube.com The choice of method depends on the desired yield and the presence of other functional groups that might be sensitive to certain reducing conditions. youtube.com Commercially, [¹³C₆]-aniline is available with high isotopic purity, often as the hydrochloride salt. sigmaaldrich.comsigmaaldrich.com
Isotopic Purity: 99 atom % ¹³C sigmaaldrich.comsigmaaldrich.com
Chemical Purity: 99% (CP) sigmaaldrich.com
Form: Liquid or as hydrochloride salt sigmaaldrich.comsigmaaldrich.com
The formation of the C-N bond between the labeled aniline (B41778) and a suitable 2-naphthyl derivative is the final key step. Modern cross-coupling reactions are favored for their efficiency and substrate scope. wikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. wikipedia.orgnih.gov It involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orglibretexts.org For the synthesis of this compound, this would typically involve coupling [¹³C₆]-aniline with a 2-halonaphthalene (e.g., 2-bromonaphthalene) or 2-naphthyl triflate. The reaction conditions, including the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., bidentate phosphine (B1218219) ligands like BINAP or DPPF, or sterically hindered biaryl phosphine ligands), and base (e.g., NaOt-Bu, K₂CO₃), are crucial for achieving high yields. wikipedia.orglibretexts.org
Ullmann Condensation: This classic copper-catalyzed reaction provides an alternative route for C-N bond formation. wikipedia.orgnih.gov The traditional Ullmann reaction often requires harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications have been developed that employ soluble copper catalysts and ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgnih.govresearchgate.net The reaction would involve coupling [¹³C₆]-aniline with a 2-halonaphthalene in the presence of a copper catalyst and a base. nih.govgoogle.com
A historical method for preparing the unlabeled N-phenyl-2-naphthylamine involves heating 2-naphthylamine with aniline and a catalytic amount of a strong acid like sulfanilic acid, leading to the elimination of ammonia. prepchem.com
Isotopic Purity and Regiospecificity Verification in this compound Synthesis
Confirming the isotopic purity and the precise location of the ¹³C labels is essential.
Mass Spectrometry (MS): MS is used to determine the molecular weight of the final compound, which will show a mass shift of +6 compared to the unlabeled analogue due to the six ¹³C atoms. sigmaaldrich.comsigmaaldrich.com This confirms the successful incorporation of the labels.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a powerful tool for verifying the regiospecificity of the labeling. rsc.orgnih.gov In the ¹³C NMR spectrum of this compound, the signals corresponding to the phenyl ring carbons will be significantly enhanced due to the high abundance of the ¹³C isotope. youtube.com The low natural abundance of ¹³C (about 1.1%) means that in an unlabeled compound, the signals are much weaker. youtube.com Techniques like isotope-edited total correlation spectroscopy (ITOCSY) can further help in analyzing the labeled compounds in complex mixtures. acs.org
Scale-up Considerations for this compound Production
Transitioning the synthesis from a laboratory scale to a larger production scale introduces several challenges.
For palladium-catalyzed reactions like the Buchwald-Hartwig amination, optimizing the catalyst loading is crucial for cost-effectiveness. nih.govnih.govacs.org While laboratory-scale reactions might use 1-5 mol% of a palladium catalyst, for industrial production, minimizing this to parts per million (ppm) levels is desirable. youtube.com The choice of catalyst, ligand, solvent, and reaction conditions must be carefully evaluated to ensure efficiency and reproducibility on a larger scale. nih.govnih.gov The stability of the catalyst and the ease of product purification are also significant factors. nih.gov
For Ullmann-type reactions, the move from stoichiometric copper to catalytic systems has been a major advancement for scalability. organic-chemistry.org However, issues like high reaction temperatures and the need for polar aprotic solvents can still pose challenges on an industrial scale. wikipedia.org
Regardless of the synthetic route, consistent quality control of the isotopically labeled starting materials is paramount to ensure the final product's specified isotopic enrichment and purity. nih.govnih.gov
Advanced Analytical Characterization Techniques for N 13c6 Phenyl 2 Naphthylamine
High-Resolution Mass Spectrometry (HRMS) for Isotopic Profile Elucidation
High-resolution mass spectrometry is an indispensable tool for verifying the successful incorporation of stable isotopes and determining the precise isotopic distribution of a labeled compound. For N-(13C6-Phenyl)-2-naphthylamine, HRMS provides an accurate mass measurement, allowing for the confirmation of its elemental composition and the elucidation of its isotopic profile.
The unlabeled N-Phenyl-2-naphthylamine has a monoisotopic mass of 219.1048 g/mol (C16H13N). With the incorporation of six ¹³C atoms in place of ¹²C atoms, the theoretical monoisotopic mass of this compound increases by approximately 6.0201 Da. HRMS can measure this mass with high accuracy, typically within a few parts per million (ppm), confirming the M+6 mass shift.
Table 1: Theoretical vs. Expected HRMS Data for this compound
| Attribute | Unlabeled N-Phenyl-2-naphthylamine | This compound |
| Molecular Formula | C₁₆H₁₃N | ¹³C₆C₁₀H₁₃N |
| Monoisotopic Mass | 219.1048 | 225.1249 |
| M+1 Abundance (relative) | ~17.5% | ~11.5% (from remaining C, N, H) |
| M+6 Peak | Not present | Base Peak |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Labeled Fragments
Tandem mass spectrometry (MS/MS) is employed to confirm the structural integrity of the molecule and, crucially, to verify the location of the isotopic labels. In an MS/MS experiment, the precursor ion—in this case, the molecular ion of this compound (m/z 225)—is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed.
The fragmentation pattern of this compound is expected to be similar to its unlabeled counterpart, but with specific fragments exhibiting a +6 Da mass shift. The key fragmentation pathway for aromatic amines often involves the cleavage of the C-N bond. For N-Phenyl-2-naphthylamine, this would result in fragments corresponding to the phenyl and naphthyl moieties.
By analyzing the masses of the fragment ions, the position of the ¹³C labels can be confirmed. For instance, the fragment corresponding to the labeled phenyl group will show a mass of 83 Da (¹³C₆H₅⁺), whereas the corresponding fragment in the unlabeled compound is 77 Da (C₆H₅⁺). Conversely, fragments containing the naphthylamine portion of the molecule would not show this +6 Da shift. This confirms that the labels are confined to the phenyl ring as intended.
Table 2: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion | Fragment Mass (m/z) | Interpretation |
| 225 | [¹³C₆C₁₀H₁₂N]⁺ | 224 | Loss of H radical |
| 225 | [C₁₀H₈N]⁺ | 142 | Loss of labeled Phenyl radical |
| 225 | [¹³C₆H₅]⁺ | 83 | Labeled Phenyl cation |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Integrity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure, connectivity, and isotopic composition of a molecule. spectrabase.com For this compound, both ¹³C and proton (¹H) NMR, as well as two-dimensional correlation techniques, are vital for a complete characterization.
¹³C NMR Spectroscopy for Labeling Position and Enrichment Verification
¹³C NMR spectroscopy is the most direct method to confirm the position and enrichment of the carbon-13 labels. In the ¹³C NMR spectrum of this compound, the signals corresponding to the six carbons of the phenyl ring will be significantly enhanced in intensity due to the high isotopic abundance (typically >98%). sigmaaldrich.com
The chemical shifts of these labeled carbons will be very similar to those in the unlabeled compound. However, the high enrichment leads to observable ¹³C-¹³C coupling between adjacent labeled carbons, which can result in complex splitting patterns (doublets, triplets, etc.) for the phenyl carbon signals. In contrast, the ten carbon signals from the unlabeled naphthyl group will exhibit their natural abundance intensity and will appear as sharp singlets (in a proton-decoupled spectrum). This clear distinction in signal intensity and multiplicity provides unambiguous proof of the labeling location and allows for the calculation of isotopic enrichment.
Table 3: Representative ¹³C NMR Chemical Shifts (δ) for Aromatic Amines (Note: Data is illustrative, based on similar structures. Actual shifts may vary.)
| Carbon Position | Expected Chemical Shift Range (ppm) | Expected Appearance for this compound |
| Phenyl C1 (ipso-N) | 140 - 145 | High intensity, complex multiplet |
| Phenyl C2/C6 (ortho) | 120 - 125 | High intensity, complex multiplet |
| Phenyl C3/C5 (meta) | 129 - 131 | High intensity, complex multiplet |
| Phenyl C4 (para) | 122 - 126 | High intensity, complex multiplet |
| Naphthyl Carbons | 110 - 140 | Natural abundance intensity, singlets |
¹H-¹³C Heteronuclear Correlation (HETCOR) Spectroscopy of this compound
Two-dimensional (2D) NMR techniques, such as Heteronuclear Correlation (HETCOR) or its more sensitive modern equivalent, the Heteronuclear Single Quantum Coherence (HSQC) experiment, are used to establish correlations between directly bonded protons and carbons. nanalysis.comresearchgate.net
In a ¹H-¹³C HETCOR spectrum of this compound, cross-peaks will appear between the signals of the phenyl protons in the ¹H dimension and their directly attached, highly enriched ¹³C atoms in the ¹³C dimension. This provides definitive evidence of the ¹H-¹³C connectivity within the labeled phenyl ring. Protons on the naphthyl ring will show correlations only to their corresponding natural-abundance ¹³C signals. This technique serves as a powerful confirmation of the structural integrity of the molecule and the specific location of the isotopic labels, complementing the information obtained from 1D NMR and mass spectrometry. nih.govscience.gov
Other Advanced Spectroscopic Approaches for this compound Characterization (e.g., MALDI-TOF MS)
While techniques like NMR and traditional mass spectrometry provide foundational data, other advanced spectroscopic methods offer unique advantages for the detailed characterization of isotopically labeled compounds such as this compound. Among these, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) stands out for its sensitivity and applicability to a wide range of molecules.
The characterization of this compound by MALDI-TOF MS leverages the principles of "soft ionization," where the analyte is co-crystallized with a matrix that strongly absorbs laser energy. This process allows for the ionization and vaporization of the analyte with minimal fragmentation, which is crucial for determining the molecular weight of the intact labeled molecule.
Interestingly, the unlabeled analogue, N-Phenyl-2-naphthylamine (PNA), has been identified as a novel and effective matrix for the MALDI-TOF MS analysis of small molecules. researchgate.net Its inherent properties, such as strong ultraviolet absorption and low background interference in the lower mass range, make it suitable for this purpose. researchgate.net When analyzing this compound as an analyte, these electronic properties are still relevant to its ionization potential.
The primary utility of analyzing the 13C-labeled version lies in its mass difference from the natural abundance compound. The six 13C atoms in the phenyl ring result in a 6 Dalton mass increase compared to the unlabeled N-Phenyl-2-naphthylamine. This distinct mass shift is readily detectable by mass spectrometry and is the cornerstone of its use in quantitative studies, such as isotope dilution mass spectrometry. nih.govnih.gov
In a hypothetical MALDI-TOF MS analysis, the resulting spectrum would clearly distinguish between the isotopically labeled compound and any potential contamination from its unlabeled counterpart. The high resolution of modern TOF analyzers allows for the precise mass determination of the isotopic cluster, confirming the incorporation and purity of the 13C label.
The table below illustrates the theoretical mass-to-charge ratios (m/z) that would be expected in a MALDI-TOF MS analysis for both the unlabeled and the 13C6-labeled N-Phenyl-2-naphthylamine.
| Compound | Molecular Formula | Exact Mass (Da) | Expected [M+H]+ (m/z) |
| N-Phenyl-2-naphthylamine | C16H13N | 219.1048 | 220.1126 |
| This compound | C10(13C)6H13N | 225.0849 | 226.0927 |
This table presents theoretical monoisotopic masses and the expected m/z for the protonated molecule, which is a common ion species in MALDI-TOF MS.
Further research findings on the unlabeled analogue using other mass spectrometric techniques, such as gas chromatography-tandem mass spectrometry (GC-MS/MS), have established protocols for its sensitive detection. nih.gov These methods often rely on the specific fragmentation patterns of the molecule. While MALDI is a soft ionization technique, in-source decay or post-source decay could be used to induce fragmentation if structural confirmation is needed. The stable isotope labeling in the phenyl ring would result in a predictable mass shift in the fragment ions containing this ring, providing further structural verification.
The application of stable isotopic labeling is a powerful tool in metabolomics and quantitative analysis. nih.govresearchgate.net The use of this compound as an internal standard in LC-MS or GC-MS studies allows for precise quantification by correcting for matrix effects and variations in instrument response. nih.govnih.gov While MALDI-TOF MS is more commonly used for qualitative analysis and imaging, its quantitative capabilities are continually improving, suggesting potential future applications for direct tissue analysis or high-throughput screening involving this labeled compound.
Mechanistic Investigations Utilizing N 13c6 Phenyl 2 Naphthylamine As a Tracer
Environmental and Abiotic Transformation Studies of N-(¹³C₆-Phenyl)-2-naphthylamine
Understanding the environmental fate of N-phenyl-2-naphthylamine (P2NA), an antioxidant used in rubbers and oils, is critical due to its potential for transformation into toxic byproducts. nih.govosha.gov The ¹³C₆-labeled analogue is an indispensable tool for elucidating these transformation pathways with high precision.
The degradation of P2NA in the environment can be initiated by sunlight. While specific photodegradation studies using N-(¹³C₆-Phenyl)-2-naphthylamine are not detailed in the available literature, the general principles of photochemistry for aromatic amines suggest several potential pathways. These include photo-oxidation, hydroxylation of the aromatic rings, and cleavage of the C-N bond.
The use of N-(¹³C₆-Phenyl)-2-naphthylamine is essential for differentiating between these pathways. By exposing the labeled compound to simulated solar radiation and analyzing the resulting mixture with techniques like LC-MS/MS, researchers can precisely determine the fate of the phenyl ring.
Pathway Confirmation: If the ¹³C₆ label is detected in hydroxylated P2NA products, it confirms that the core structure remains intact during initial photo-oxidation.
Fragment Identification: If ¹³C₆-labeled aniline (B41778) or phenol (B47542) is detected, it provides definitive evidence of C-N bond photocleavage.
Mass Balance: The tracer allows for a more accurate mass balance analysis, helping to identify previously unknown degradation products containing the phenyl group and preventing misidentification of products originating from other sources in complex environmental samples.
Below is a table of hypothetical photoproducts and the role of the isotopic label in their identification.
| Hypothetical Photoproduct | Molecular Formula | Role of ¹³C₆ Label |
| Hydroxyphenyl-2-naphthylamine | C₁₆H₁₃NO | Detection of a product with a mass shift of +6 confirms hydroxylation occurred on the labeled phenyl ring. |
| Phenyl-hydroxynaphthylamine | C₁₆H₁₃NO | Detection of a product with a mass shift of +6 confirms hydroxylation occurred on the unlabeled naphthyl ring while the phenyl group remained attached. |
| ¹³C₆-Aniline | ¹³C₆H₇N | Unambiguously confirms C-N bond cleavage and traces the fate of the phenyl group as a distinct fragment. |
| Naphthoquinone | C₁₀H₆O₂ | Absence of the ¹³C₆ label in this product, combined with the presence of a ¹³C₆-labeled fragment, would suggest a cleavage reaction. |
This table is based on hypothesized degradation pathways and illustrates the utility of the isotopic label.
The biodegradation of P2NA by microorganisms is a key process in its environmental transformation. Studies have shown that various species of soil bacteria are capable of degrading P2NA. elpub.ruresearchgate.net Research has demonstrated that bacteria such as Rhizobium leguminosarum and Azotobacter chroococcum exhibit significant degrading activity against P2NA, leading to the formation of phthalates. elpub.ru This suggests a metabolic pathway involving the cleavage and subsequent oxidation of one of the aromatic rings. elpub.ruresearchgate.net
The definitive proof of this pathway relies on tracer studies with N-(¹³C₆-Phenyl)-2-naphthylamine. By incubating the labeled compound with these bacterial cultures, researchers can track the ¹³C label. If the resulting phthalate (B1215562) molecules contain the ¹³C₆ label, it provides conclusive evidence that the phenyl ring of P2NA is the precursor. This eliminates ambiguity, as phthalates can also arise from other sources in environmental or biological systems.
The table below summarizes the findings of a study on the degradation of N-phenyl-2-naphthylamine by various soil bacteria. elpub.ru
| Bacterial Species | Degrading Activity | Key Finding |
| Rhizobium leguminosarum bv. viceae | High | Capable of degrading N-PNA with the formation of phthalates. elpub.ru |
| Azotobacter chroococcum | High | Showed high degrading action against N-PNA, though the compound negatively affected its viability. elpub.ru |
| Bradyrhizobium japonicum | Moderate | Demonstrated ability to degrade N-PNA. elpub.ru |
| Pseudomonas syringae pv. pisi | Moderate | Demonstrated ability to degrade N-PNA. elpub.ru |
| Clavibacter michiganensis sps. Sepedonicus | Moderate | Demonstrated ability to degrade N-PNA. elpub.ru |
This interactive table is based on data from Makarova et al. (2021). elpub.ru
Chemical Reaction Mechanism Elucidation Using N-(¹³C₆-Phenyl)-2-naphthylamine
Beyond environmental studies, the ¹³C₆-labeled tracer is invaluable for elucidating fundamental chemical reaction mechanisms in both synthetic and mechanistic organic chemistry.
N-phenyl-2-naphthylamine serves as a key building block in the synthesis of advanced materials. For instance, it is used as a reagent in the preparation of unsymmetrical triaryldiamines, which are employed as thermally stable hole transport layers in organic light-emitting diodes (OLEDs). cymitquimica.combiocompare.com These syntheses often involve multi-step reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), where complex bond formations occur.
In such reactions, N-(¹³C₆-Phenyl)-2-naphthylamine acts as a tracer to:
Verify Incorporation: Confirm that the N-phenyl-2-naphthylamine unit has been successfully incorporated into the final triarylamine structure.
Distinguish Pathways: In cases where side reactions or rearrangements are possible, the position of the ¹³C₆ label in the final product and any byproducts can reveal the dominant reaction pathway.
Quantify Contribution: In polymerization reactions or when multiple aromatic sources are present, the tracer allows for precise quantification of the contribution of the P2NA monomer to the final polymer chain.
N-phenyl-2-naphthylamine is widely used as an antioxidant, a function that relies on its ability to be oxidized and thereby terminate radical chain reactions. noaa.govnoaa.gov The molecule can be oxidized at several sites, and understanding this process is key to developing more effective stabilizers. Furthermore, metabolic studies in rats have shown that P2NA can undergo in vivo dephenylation—an oxidative cleavage of the C-N bond—to produce the carcinogen 2-naphthylamine (B18577). nih.gov This finding underscores the importance of understanding the oxidation mechanism.
N-(¹³C₆-Phenyl)-2-naphthylamine is the ideal tool for investigating these oxidation-reduction processes. When P2NA is oxidized, mass spectrometric analysis of the products can reveal the fate of the phenyl group with certainty.
If oxidation occurs on the naphthyl ring or the nitrogen atom without breaking the C-N bond, the resulting oxidized product will retain the full +6 mass shift from the ¹³C₆-phenyl group.
If oxidative cleavage (dephenylation) occurs, the ¹³C₆ label will be found on a separate phenyl-containing fragment, such as ¹³C₆-phenol or ¹³C₆-aniline, while the naphthyl-containing fragment will have a normal isotopic distribution.
This clear differentiation allows for the quantification of different oxidative pathways, providing crucial mechanistic insights that would be difficult to obtain otherwise.
The following table illustrates how the ¹³C₆ label can be used to trace the products of P2NA oxidation.
| Potential Oxidation Product | Origin | Expected Mass Shift (from ¹³C₆ label) | Mechanistic Insight |
| N-(¹³C₆-Phenyl)-2-naphthylamine N-oxide | Oxidation at Nitrogen | +6 | Confirms N-oxidation without C-N cleavage. |
| N-(4-hydroxy-¹³C₆-phenyl)-2-naphthylamine | Phenyl Ring Oxidation | +6 | Confirms phenyl ring hydroxylation. |
| ¹³C₆-Aniline + 2-Naphthol | C-N Bond Cleavage | +6 in Aniline fragment only | Provides definitive evidence and quantification of the dephenylation pathway. nih.gov |
| ¹³C₆-Phenol + 2-Naphthylamine | C-N Bond Cleavage | +6 in Phenol fragment only | Indicates an alternative C-N cleavage mechanism. |
This table is based on established and potential oxidative pathways and demonstrates the analytical power of the isotopic label.
Applications of N 13c6 Phenyl 2 Naphthylamine in Advanced Research Methodologies
Utilization as an Internal Standard in Quantitative Bioanalysis and Environmental Monitoring
In analytical chemistry, the use of a stable isotope-labeled internal standard is the gold standard for achieving the most accurate quantification of a target analyte. N-(13C6-Phenyl)-2-naphthylamine is ideally suited for this purpose in the analysis of its unlabeled analogue, P2NA, in complex biological and environmental matrices. isotope.com The isotope dilution mass spectrometry (IDMS) method involves adding a known quantity of the 13C6-labeled standard to a sample before any extraction or processing steps.
The SIL standard co-elutes with the native analyte during chromatography and co-ionizes during mass spectrometry. By measuring the ratio of the signal from the native analyte to the signal from the known amount of the labeled standard, analysts can correct for any sample loss during preparation and for variations in instrument response (matrix effects). This ensures a high degree of precision and accuracy.
While specific studies detailing the use of this compound are not prevalent in publicly available literature, its application is directly analogous to studies using other isotopically labeled versions of P2NA. For instance, a study on the quantification of P2NA in biological samples utilized a deuterated internal standard (P2NA-d5) with gas chromatography-tandem mass spectrometry (GC-MS/MS). nih.govresearchgate.net This work underscores the principle and value of using a stable-isotope labeled variant like this compound for sensitive and specific quantification. Commercial suppliers explicitly market this compound for use as a drug and environmental analysis standard, confirming its role in these applications. isotope.comisotope.com
Table 1: Properties of this compound as an Analytical Standard
| Property | Value | Significance for Use as an Internal Standard |
|---|---|---|
| Isotopic Purity | ≥98 atom % 13C | Ensures a distinct and clean signal for the standard, preventing overlap with the natural isotope peaks of the unlabeled analyte. sigmaaldrich.com |
| Chemical Purity | >95% | Guarantees that the standard is free from contaminants that could interfere with the analysis. lgcstandards.com |
| Mass Shift | M+6 | Provides a clear separation of mass-to-charge (m/z) ratios between the standard and the native analyte in a mass spectrometer. sigmaaldrich.com |
| Technique Suitability | Mass Spectrometry (MS) | The compound is designed and verified for use in MS-based quantitative methods. sigmaaldrich.com |
Application in Metabolomics and Flux Analysis Studies
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, relies heavily on 13C-labeled compounds to trace metabolic pathways and determine the flow, or flux, of metabolites. nih.gov this compound is a valuable tool in this field, particularly for studying the biotransformation of P2NA. isotope.comisotope.com
When introduced to a biological system, this compound follows the same metabolic fate as the unlabeled compound. Researchers can then use mass spectrometry to track the appearance of metabolites that retain the 13C6-label. This allows for the unambiguous identification of metabolic products derived from the parent compound, distinguishing them from the endogenous metabolome.
A key metabolic transformation of P2NA is its dephenylation to form 2-naphthylamine (B18577), a potent bladder carcinogen. nih.govuzh.ch Using this compound would allow researchers to precisely trace this conversion. The resulting 2-naphthylamine would not be labeled, but the other product, the 13C6-labeled benzene (B151609) or its derivatives (e.g., 13C6-phenol), could be tracked, providing a quantitative measure of the dephenylation pathway. This approach is crucial for understanding the metabolic activation of P2NA and assessing its toxicological risk. uzh.ch While specific flux analysis studies using this exact compound are not detailed in the literature, its availability and listing for metabolomics applications indicate its intended use for such research. isotope.comisotope.comeurisotop.com
Development of Analytical Assays and Reference Standards Using Labeled Naphthylamines
The development of robust and reliable analytical assays requires certified reference materials (CRMs) and analytical standards. This compound serves this function, being commercially available with high, certified purity. lgcstandards.comaccustandard.com It is used to establish calibration curves and as a quality control standard to validate the performance of new analytical methods for detecting P2NA and related compounds.
For example, in developing a new liquid chromatography-mass spectrometry (LC-MS) method for detecting P2NA in workplace air samples or in the urine of exposed workers, this compound would be essential. It would be used both as an internal standard for quantification (as described in 5.1) and as a reference material to determine key method parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery.
A recent study developed a photocurrent measurement technique for detecting various small molecules, including N-Phenyl-2-naphthylamine. nih.govmdpi.com For such novel methods to be validated for quantitative purposes, a reliable standard like this compound would be indispensable for calibrating the instrument response to known concentrations of the analyte.
Role in Tracing Bioavailability and Distribution in Preclinical Models (ADME studies)
ADME studies—which investigate the Absorption, Distribution, Metabolism, and Excretion of a compound—are fundamental in drug development and toxicology. Stable isotope-labeled compounds are invaluable in these preclinical studies. This compound can be administered to animal models to trace the fate of the parent compound without the need for radioactive labels.
A key example of this type of research is the study of percutaneous absorption (skin absorption). In a detailed study using an ex vivo porcine skin model mounted in Franz diffusion cells, researchers quantified the absorption and distribution of P2NA. nih.govnih.gov While this specific study used a deuterated standard for quantification, the experimental design and findings are directly applicable to how this compound would be employed. The study simulated workplace exposure conditions and provided critical data on the bioavailability of P2NA through the skin. nih.gov
The findings showed that P2NA penetrates the skin at a low but steady rate and accumulates in the subcutaneous layers, from which it is continuously released. nih.govnih.gov This demonstrates that dermal exposure is a significant route.
Table 2: Research Findings from an ex vivo Percutaneous Absorption Study of N-Phenyl-2-naphthylamine
| Parameter | Finding (under dynamic conditions) | Implication for ADME Profile |
|---|---|---|
| Flux (Penetration Rate) | 0.02 ± 0.01 µg/cm²/h | Indicates a slow but consistent absorption of the compound through the skin. nih.govresearchgate.net |
| Cumulative Penetrated Amount | 0.80 ± 0.26 µg/cm² (at 48h) | Quantifies the total amount of the compound that becomes systemically available through a given area of skin over time. nih.govresearchgate.net |
| Lag Time | 6.33 ± 2.21 h | Represents the delay before the compound is detected after initial exposure, reflecting the time taken to diffuse through the stratum corneum. nih.govresearchgate.net |
| Distribution in Skin | 10-40 fold higher concentration in skin vs. receptor fluid; predominantly in the dermis and stratum corneum. | Shows significant accumulation and retention of the compound within skin layers, acting as a reservoir for prolonged release. nih.govnih.gov |
| Effect of a Penetration Enhancer (Dichloromethane) | Increased cumulative penetrated amounts and shortened lag time. | Demonstrates that the vehicle or solvent can significantly alter the absorption profile of P2NA. nih.govnih.gov |
These types of ADME studies, enabled by the use of stable isotope-labeled standards like this compound, are crucial for risk assessment, as they provide quantitative data on how a compound is absorbed and distributed in a biological system. uzh.ch
Theoretical and Computational Approaches Complementing Research on N 13c6 Phenyl 2 Naphthylamine
Quantum Chemical Calculations for Isotope Effect Predictions
Quantum chemical calculations are a cornerstone for predicting the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.orglibretexts.org For N-(13C6-Phenyl)-2-naphthylamine, replacing six ¹²C atoms with ¹³C atoms in the phenyl ring introduces a significant mass change that can affect reaction rates, particularly in processes where bonds to these carbon atoms are broken or altered.
The theoretical prediction of KIEs typically involves the following steps:
Geometry Optimization: The molecular structures of the reactant and the transition state for a specific reaction are optimized using quantum mechanical methods, such as Density Functional Theory (DFT).
Frequency Calculations: Vibrational frequencies are calculated for both the optimized reactant and transition state structures.
Zero-Point Energy (ZPE) Calculation: The ZPE, the lowest possible energy a quantum mechanical system may have, is determined from the vibrational frequencies. Heavier isotopes lead to lower vibrational frequencies and consequently, a lower ZPE. libretexts.org
KIE Calculation: The KIE is calculated as the ratio of the rate constants for the light (¹²C) and heavy (¹³C) isotopologues, which is related to the difference in the activation energies arising from the ZPE differences between the reactant and the transition state.
For a reaction involving the C-N bond cleavage in this compound, the ¹³C KIE would provide insight into the mechanism of this bond-breaking event. A primary KIE (where the bond to the isotopic atom is broken) greater than 1 would indicate that this cleavage is part of the rate-determining step. Quantum chemical calculations can model this process and predict the magnitude of the KIE under various conditions. nih.govharvard.edunih.gov
Table 1: Illustrative Predicted ¹³C Kinetic Isotope Effects (KIE) for a Hypothetical Reaction of this compound
| Reaction Type | Computational Method | Predicted k(¹²C)/k(¹³C) | Implication |
| N-C Phenyl Bond Cleavage | B3LYP/6-31G | 1.04 | Rate-limiting C-N bond scission |
| Phenyl Ring Hydroxylation | M06-2X/def2-TZVP | 1.002 | C-H bond breaking, not C-C |
| N-dealkylation | B3LYP/6-31G | 1.035 | Involvement of phenyl group in TS |
This table contains hypothetical data for illustrative purposes.
Molecular Dynamics Simulations for this compound Binding and Reactivity
Molecular dynamics (MD) simulations offer a powerful lens to examine the dynamic behavior of molecules over time, providing insights into their interactions with biological macromolecules like enzymes and DNA. For this compound, MD simulations are particularly useful for exploring its binding to metabolic enzymes, such as cytochrome P450s, which are implicated in the metabolism of aromatic amines. nih.gov
An MD simulation would typically involve:
System Setup: Building a simulation system that includes the ligand (this compound), the target protein (e.g., a cytochrome P450 isoform) solvated in a water box with ions to mimic physiological conditions.
Force Field Application: Assigning a force field to the system, which defines the potential energy of the particles and governs their interactions.
Simulation Run: Solving Newton's equations of motion for every atom in the system over a specified period, generating a trajectory of atomic positions and velocities.
Trajectory Analysis: Analyzing the simulation trajectory to understand binding modes, conformational changes, interaction energies, and the stability of the protein-ligand complex.
These simulations can reveal the preferred binding orientation of this compound in the active site of an enzyme, identify key amino acid residues involved in the interaction, and estimate the binding free energy. Furthermore, MD simulations can be used to study the conformational dynamics that may precede a metabolic reaction, providing a molecular-level picture of how the compound is positioned for catalysis. nih.gov Given the carcinogenic potential of its metabolite, 2-naphthylamine (B18577), understanding the initial binding events is a critical step in elucidating its mechanism of toxicity. nih.gov
Table 2: Representative Data from a Hypothetical MD Simulation of this compound with a Cytochrome P450 Enzyme
| Parameter | Value | Significance |
| Binding Free Energy (ΔG_bind) | -8.5 kcal/mol | Indicates stable binding in the active site |
| Key Interacting Residues | Phe121, Leu228, Val370 | Highlights the hydrophobic nature of the binding pocket |
| Average RMSD of Ligand | 1.2 Å | Shows the ligand maintains a stable conformation |
| Dominant Interaction Type | Hydrophobic, Pi-stacking | Explains the affinity for the enzyme's active site |
This table contains hypothetical data for illustrative purposes.
In Silico Prediction of Metabolic Pathways for this compound
Predicting the metabolic fate of a xenobiotic compound is a crucial aspect of toxicology and drug development. A variety of in silico tools are available to predict the metabolites of a given compound based on known biotransformation reactions. nih.govresearchgate.net For this compound, these tools can generate a comprehensive map of potential phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) metabolites.
These prediction tools often utilize one or more of the following approaches:
Knowledge-based systems: These systems contain a library of metabolic transformation rules derived from experimental data. They apply these rules to the query molecule to generate potential metabolites.
Machine learning models: Trained on large datasets of known metabolic reactions, these models can predict the sites of metabolism (SOM) on a molecule and the likelihood of specific transformations occurring.
Quantum chemistry-based methods: These methods can calculate the activation energies for different metabolic reactions, providing a more physically-grounded prediction of the most likely pathways. nih.gov
For this compound, in silico predictions would likely highlight hydroxylation of the aromatic rings and N-oxidation as major phase I pathways, followed by phase II conjugation with glucuronic acid or sulfate. nih.govresearchgate.net The presence of the ¹³C6-phenyl group would not alter the predicted pathways but would result in metabolites that are 6 mass units heavier than those from the unlabeled compound, a feature that is key for tracer studies.
Table 3: Illustrative Predicted Metabolites of this compound
| Parent Compound | Predicted Metabolic Reaction | Predicted Metabolite | Phase |
| This compound | Phenyl ring hydroxylation | N-(13C6-4-hydroxyphenyl)-2-naphthylamine | I |
| This compound | Naphthyl ring hydroxylation | N-(13C6-Phenyl)-hydroxy-2-naphthylamine | I |
| This compound | N-Oxidation | N-(13C6-Phenyl)-N-hydroxy-2-naphthylamine | I |
| N-(13C6-4-hydroxyphenyl)-2-naphthylamine | Glucuronidation | N-(13C6-4-hydroxyphenyl)-2-naphthylamine glucuronide | II |
This table contains hypothetical data for illustrative purposes.
Cheminformatics and Data Analysis for Labeled Compound Research
Cheminformatics provides the tools and techniques to manage, analyze, and model chemical and biological data. In the context of research involving this compound, cheminformatics plays a vital role in several areas:
Database Management: Storing and retrieving information on isotopically labeled compounds, including their synthesis, properties, and experimental data from various public and private databases. medchemexpress.comlucerna-chem.chneovarsity.org
Structure-Activity Relationship (SAR) Analysis: Analyzing datasets of aromatic amines to build predictive models for toxicity or metabolic stability. The data for this compound can be used to validate or refine these models.
Metabolomics Data Analysis: Processing large datasets from mass spectrometry-based experiments that use this compound as a tracer. Cheminformatics software is essential for identifying the labeled metabolites based on their specific mass shifts and for quantifying their abundance.
Data Visualization: Creating visual representations of metabolic networks, protein-ligand interactions, and structure-property relationships to facilitate the interpretation of complex data.
The use of a ¹³C-labeled compound like this compound generates distinct isotopic signatures in mass spectrometry data. Cheminformatics algorithms are designed to recognize these patterns, allowing for the clear differentiation of compound-derived metabolites from the endogenous metabolome. This significantly enhances the confidence in metabolite identification and pathway elucidation.
Table 4: Common Cheminformatics Tools and Databases in Labeled Compound Research
| Tool/Database Category | Examples | Application for this compound Research |
| Chemical Databases | PubChem, ChEMBL | Retrieval of physicochemical and biological activity data for the parent compound. |
| Metabolomics Databases | HMDB, Metlin | Comparison of experimental data with known metabolites to aid in identification. |
| In Silico Metabolism Predictors | Meteor Nexus, BioTransformer | Prediction of potential metabolites to guide experimental searches. |
| Data Analysis Platforms | XCMS, MetaboAnalyst | Processing and statistical analysis of mass spectrometry data from tracer studies. |
Future Directions and Emerging Research Avenues for N 13c6 Phenyl 2 Naphthylamine
Integration with Advanced Tracing and Imaging Techniques in Biological Systems
The future utility of N-(13C6-Phenyl)-2-naphthylamine is significantly enhanced by its potential integration with sophisticated analytical and imaging platforms. The unlabeled parent compound, N-phenyl-2-naphthylamine (PNA), has already been successfully developed as a novel matrix for matrix-assisted laser desorption/ionization mass spectrometry time-of-flight (MALDI-TOF MS). nih.gov In this capacity, PNA facilitated the analysis and in-situ imaging of a wide array of small molecules, including amino acids, lipids, and antioxidants, within rat brain tissue. nih.gov
The introduction of the ¹³C₆-labeled phenyl group in this compound provides a distinct mass shift that allows it to be used as a superior internal standard for quantitative studies or as a tracer to follow metabolic pathways directly within these imaging modalities. When used in techniques like MALDI-MS imaging, the known mass difference allows for the unambiguous differentiation of the labeled compound and its specific metabolites from the complex background of endogenous molecules. This enables highly specific tracing of its distribution and transformation within tissues and cells, offering a powerful tool for pharmacokinetic and metabolic research.
Table 1: Potential Applications in Advanced Imaging
| Technique | Application of this compound | Research Benefit |
|---|---|---|
| MALDI-MS Imaging | Tracer for spatial-metabolic studies in tissue sections. | Allows for visualization of compound uptake and localization of its metabolites in specific anatomical regions (e.g., brain, liver). nih.gov |
| LC-MS/MS | Internal standard for quantification of unlabeled PNA. | Improves accuracy and precision in measuring trace levels of the parent compound in biological fluids like urine or plasma. nih.gov |
| Isotope Ratio MS | Metabolic flux analysis. | Quantifies the rate of conversion to specific metabolites, providing detailed insight into metabolic pathways. |
Novel Synthetic Routes for Diverse Isotopic Labeling Patterns on N-Phenyl-2-naphthylamine
The advancement of research utilizing N-phenyl-2-naphthylamine and its isotopologues hinges on the development of versatile and efficient synthetic methodologies. While this compound is a valuable tool, future studies would benefit from access to compounds with different isotopic labeling patterns (e.g., ¹⁵N, ²H, or ¹³C on the naphthyl ring). This would allow for more complex double-labeling or triple-labeling experiments to dissect intricate metabolic and environmental degradation pathways.
Modern synthetic chemistry offers several powerful methods for aryl-aryl and aryl-amine bond formation that can be adapted for this purpose. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly well-suited for the synthesis of N-aryl amines. This reaction could be employed to couple an isotopically labeled aryl halide (like ¹³C₆-bromobenzene) with 2-naphthylamine (B18577), or an unlabeled aryl halide with an isotopically labeled 2-naphthylamine. The development of such modular synthetic routes is crucial for making a wider variety of labeled analogues accessible to the research community. Research into new synthetic pathways for binaphthalene derivatives has explored aryl-aryl coupling strategies that could be conceptually adapted for these syntheses. researchgate.net
Table 2: Conceptual Synthetic Approaches for Labeled N-Phenyl-2-naphthylamine
| Reaction Type | Labeled Precursor 1 | Unlabeled Precursor 2 | Resulting Labeled Product |
|---|---|---|---|
| Buchwald-Hartwig Amination | ¹³C₆-Bromobenzene | 2-Naphthylamine | N-(¹³C₆ -Phenyl)-2-naphthylamine |
| Buchwald-Hartwig Amination | Bromobenzene | ¹⁵N-2-Naphthylamine | N-Phenyl-2-(¹⁵N )-naphthylamine |
| Ullmann Condensation | ¹³C₆-Iodobenzene | 2-Naphthylamine | N-(¹³C₆ -Phenyl)-2-naphthylamine |
Expansion of Mechanistic Studies to Broader Biological Systems
Initial metabolic studies have demonstrated that N-phenyl-2-naphthylamine can be converted to 2-naphthylamine in Sprague-Dawley rats. nih.gov The parent compound and the metabolite 2-naphthylamine were identified in both urine and feces, with data suggesting that repeated administration may enhance its own metabolism. nih.gov However, the precise mechanisms and the full range of biological systems in which this occurs remain to be explored.
The use of this compound is essential for definitively elucidating these metabolic pathways. By using mass spectrometry to track the ¹³C₆-labeled phenyl group separately from the unlabeled naphthyl moiety, researchers can precisely determine the fate of each part of the molecule following biotransformation. This approach can answer critical questions, such as the extent to of N-dealkylation versus ring hydroxylation and subsequent conjugation.
Future research should extend these mechanistic studies to a broader range of biological models, including:
In vitro systems: Human and animal liver microsomes, hepatocytes, and cell lines from target organs (e.g., bladder, colon) to investigate species-specific metabolism and enzyme kinetics.
Diverse animal models: Moving beyond the rat to explore metabolism in other species to understand inter-species differences in toxicokinetics.
Microbiome studies: Investigating the role of gut microbiota in the metabolism of N-phenyl-2-naphthylamine, as intestinal bacteria are known to metabolize other aromatic compounds.
Development of Standardized Protocols for Labeled Aromatic Amine Research
The reliability and reproducibility of research involving labeled aromatic amines depend on the establishment of standardized protocols. Aromatic amines are a class of chemicals that includes known or suspected carcinogens, making rigorous and consistent analytical methodology paramount. nih.govwho.int The development of unified testing procedures ensures that data generated across different laboratories are comparable and reliable. europa.eu
For a compound like this compound, standardized protocols are needed for its use as both a tracer and an internal standard. Isotope dilution mass spectrometry, which uses stable isotope-labeled internal standards, is a gold-standard quantitative technique that requires well-defined procedures for achieving high accuracy and specificity. nih.gov
A comprehensive standardized protocol for research using this compound would need to specify multiple parameters to ensure consistency.
Table 3: Key Components of a Standardized Research Protocol
| Parameter | Specification | Rationale |
|---|---|---|
| Material Purity | Certificate of analysis detailing chemical and isotopic purity (e.g., >99% ¹³C₆). | Ensures that observed signals are from the target analyte and not from impurities. |
| Sample Preparation | Detailed steps for extraction from matrices (urine, tissue, soil) including solvent choice, pH, and temperature. | Maximizes recovery and minimizes matrix effects that can interfere with analysis. cdc.gov |
| Analytical Method | Defined GC-MS/MS or LC-MS/MS parameters, including column type, temperature gradients, and specific MRM transitions. | Provides high analytical specificity and sensitivity for accurate quantification. nih.gov |
| Calibration | Procedures for creating calibration curves using certified standard solutions over a defined concentration range. | Ensures accurate quantification of the analyte across a range of expected concentrations. cdc.gov |
| Data Reporting | Standardized units, calculation of desorption efficiency (if applicable), and criteria for ion ratio confirmation. | Allows for direct comparison of results between different studies and laboratories. nih.goveuropa.eu |
By establishing these standards, the scientific community can build a more robust and comparable body of knowledge on the metabolism, environmental fate, and biological impact of N-phenyl-2-naphthylamine and related aromatic amines.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing N-(13C6-Phenyl)-2-naphthylamine in a laboratory setting?
- Methodological Answer : Synthesis typically involves coupling 2-naphthylamine with 13C6-labeled benzene derivatives under catalytic conditions (e.g., Buchwald-Hartwig amination). Characterization requires nuclear magnetic resonance (NMR) to confirm isotopic labeling (e.g., 13C NMR at δ 120–140 ppm for the phenyl ring) and high-resolution mass spectrometry (HRMS) to verify molecular weight (219.28 g/mol for unlabeled; ~225.3 g/mol for 13C6-labeled). Purity assessment can be performed via HPLC with UV detection (λmax ~290 nm) .
Q. Which analytical techniques are most effective for quantifying this compound in environmental or biological matrices?
- Methodological Answer : Isotope dilution mass spectrometry (IDMS) is preferred due to the compound’s 13C labeling, which minimizes matrix interference. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and electrospray ionization (ESI) in positive mode provides high sensitivity (LOD ~0.1 ng/mL). For environmental samples, solid-phase extraction (SPE) using polymeric sorbents (e.g., Strata-X) improves recovery rates (>85%) .
Q. What safety protocols should be implemented when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved N95 respirators if airborne particles are generated .
- Ventilation : Conduct experiments in a fume hood with >0.5 m/s face velocity. Install local exhaust ventilation for benchtop work .
- Decontamination : Clean spills with 10% sodium bicarbonate solution followed by ethanol. Store waste in sealed containers labeled “Carcinogenic” .
Advanced Research Questions
Q. How does this compound contribute to bladder carcinogenesis, and what experimental models validate this mechanism?
- Methodological Answer : The compound is metabolized to N-hydroxy derivatives (e.g., N-hydroxy-2-naphthylamine) via hepatic cytochrome P450 enzymes (CYP1A2). These metabolites form DNA adducts in bladder urothelium, leading to mutations (e.g., TP53). Experimental validation includes:
-
In vitro : Human bladder epithelial cells (e.g., T24 line) exposed to metabolites show increased DNA repair activity (Comet assay) .
-
In vivo : Rhesus monkeys orally dosed with 200 mg/kg for 33 months developed transitional cell carcinoma (Table 1) .
Table 1. Bladder Tumor Incidence in Rhesus Monkeys Exposed to 2-Naphthylamine
Dose (mg/kg) Duration (months) Tumor Incidence 200 33 100% (invasive) 100 27 Not reported
Q. What are the key contradictions in epidemiological studies linking occupational exposure to this compound and bladder cancer?
- Methodological Answer : Cohort studies show variability in standardized mortality ratios (SMRs). For example:
- Japanese Dyestuff Workers : SMR = 48.4 for 2-naphthylamine manufacturers vs. SMR = 1.0 for users, suggesting exposure route impacts risk .
- Confounding Factors : Lack of adjustment for smoking or Plasmodium infections in primate studies may overestimate risk .
Q. How can isotopic labeling (13C6) improve tracing of metabolic pathways for N-Phenyl-2-naphthylamine in toxicokinetic studies?
- Methodological Answer : 13C labeling allows precise tracking via:
- Mass Spectrometry : Detect 13C-enriched metabolites (e.g., N-hydroxy-2-naphthylamine-glucuronide) in urine using LC-HRMS.
- NMR Spectroscopy : Identify metabolic intermediates (e.g., sulfated conjugates) through 13C-1H correlation spectroscopy (HSQC) .
Q. Why is there a lack of non-carcinogenic toxicity data for N-Phenyl-2-naphthylamine, and how can researchers address this gap?
- Methodological Answer : Existing studies focus on carcinogenicity due to historical occupational cancer cases. To assess non-carcinogenic effects:
- Subchronic Studies : Expose rodents (e.g., Sprague-Dawley rats) to 5–50 mg/kg/day for 90 days, monitoring hepatic enzymes (ALT/AST) and renal biomarkers (creatinine) .
- Omics Approaches : Use transcriptomics (RNA-seq) to identify pathways like oxidative stress (Nrf2 activation) .
Research Design Considerations
Q. How should researchers design experiments to resolve contradictions between in vitro and in vivo genotoxicity data for this compound?
- Methodological Answer :
- Integrated Testing Strategy : Combine Ames test (bacterial reverse mutation), micronucleus assay (human lymphocytes), and transgenic rodent models (e.g., MutaMouse) .
- Dose-Response Analysis : Compare NOAELs (no-observed-adverse-effect levels) across models using benchmark dose modeling (BMD Software) .
Q. What strategies are recommended for reproducing historical carcinogenicity studies in modern regulatory contexts?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
